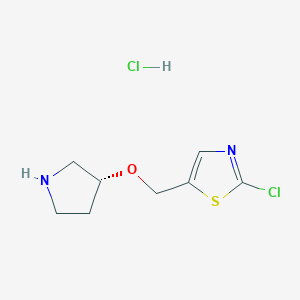
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is a chemical compound characterized by its intricate structure and unique properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride typically involves the reaction of 2-chloropyridine with (R)-3-pyrrolidinol under specific conditions that favor the formation of the desired product. This reaction is carried out in an appropriate solvent, such as dichloromethane, and under controlled temperature conditions. The reaction is often catalyzed by a base, such as sodium hydride, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: On an industrial scale, the production process involves optimizing the reaction conditions to maximize yield and purity. This might include fine-tuning the temperature, reaction time, and concentration of reagents. The product is then isolated using techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions: 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride undergoes a variety of chemical reactions. Notably, it can participate in substitution reactions where the chlorine atom is replaced by other groups. Additionally, it can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include solvents like ethanol or acetonitrile and may require elevated temperatures or the presence of a catalyst.
Major Products: The reactions can yield various products depending on the reagents used. Substitution reactions, for example, can produce derivatives where the chlorine atom is replaced by different functional groups. Oxidation and reduction reactions modify the pyrrolidine ring, leading to different structural variants of the compound.
科学的研究の応用
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is utilized extensively in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it's used in the study of enzyme interactions and molecular pathways. In medicine, it holds potential for the development of new pharmaceuticals due to its unique structure. Industrially, it's applied in the manufacture of specialized chemicals and intermediates.
作用機序
The compound exerts its effects through specific interactions with molecular targets. Its pyridine ring and pyrrolidine moiety allow it to interact with certain enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or insights into biological processes.
類似化合物との比較
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride can be compared to other compounds with similar structural features, such as other substituted pyridines or pyrrolidines. These comparisons highlight its unique reactivity and potential applications. Similar compounds might include 2-chloro-5-(hydroxymethyl)pyridine and other pyridine derivatives with different substituents on the ring.
In essence, this compound stands out due to its specific structure and the versatile reactions it can undergo, making it a valuable compound in various fields of scientific research and industrial applications.
特性
IUPAC Name |
2-chloro-5-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-8(5-13-10)7-14-9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMECFULPJCHW-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7898954.png)










![[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7899021.png)
